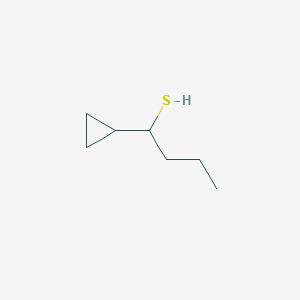

1-Cyclopropylbutane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

1-cyclopropylbutane-1-thiol |

InChI |

InChI=1S/C7H14S/c1-2-3-7(8)6-4-5-6/h6-8H,2-5H2,1H3 |

InChI Key |

GDYNTTYVZPERNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CC1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylbutane 1 Thiol and Analogous Cyclopropyl Thiols

Conventional Routes to Thiol Synthesis Relevant to Aliphatic Systems

Several classical methods for the synthesis of aliphatic thiols are applicable to the formation of 1-cyclopropylbutane-1-thiol, leveraging well-understood reaction mechanisms.

Nucleophilic Substitution of Alkyl Halides with Hydrosulfide Anion

A primary and straightforward method for thiol synthesis involves the nucleophilic substitution of an alkyl halide with a hydrosulfide anion (-SH). This reaction, typically an S(_N)2 process, is effective for primary and secondary alkyl halides. For the synthesis of this compound, the corresponding 1-chloro- or 1-bromo-1-cyclopropylbutane would serve as the substrate. The reaction is commonly carried out using sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) in a polar solvent.

A significant challenge in this method is the potential for the newly formed thiol to act as a nucleophile itself, reacting with another molecule of the alkyl halide to produce a thioether (sulfide) as a byproduct. To mitigate this, an excess of the hydrosulfide reagent is often employed.

| Reactant | Reagent | Product | Byproduct |

| 1-Bromo-1-cyclopropylbutane | Sodium Hydrosulfide (NaSH) | This compound | Di(1-cyclopropylbutyl) sulfide (B99878) |

Thiol Generation via Thioether Cleavage and Reduction

While often considered a side reaction in other thiol syntheses, thioethers can also serve as precursors to thiols through various cleavage and reduction methods. The cleavage of the C-S bond in a thioether can be achieved using strong reducing agents. A classical method involves the use of sodium in liquid ammonia. For instance, a benzyl thioether can be cleaved to release the desired thiol.

More modern, metal-free methods for C-S bond cleavage have also been developed. For example, N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of certain C(sp³)–S bonds, which could then be followed by a reduction step to yield the thiol organic-chemistry.org. Another approach involves the use of N-chlorosuccinimide (NCS) for the cleavage of thioethers, which can lead to the formation of aldehydes or dithioacetals depending on the reaction conditions mdpi.comresearchgate.net.

Utilization of Thioacetates and Subsequent Hydrolysis

A widely used and efficient method to avoid the formation of thioether byproducts is the thioacetate route. This two-step process begins with the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate, to form an S-alkyl thioacetate. This intermediate is then hydrolyzed, typically under basic or acidic conditions, to yield the desired thiol ias.ac.in.

The hydrolysis of the thioacetate can also be achieved under neutral conditions using a borohydride exchange resin with a catalytic amount of palladium acetate, which can be beneficial for substrates with functional groups sensitive to acidic or basic conditions ias.ac.in.

| Step | Reactant | Reagent | Intermediate/Product |

| 1 | 1-Bromo-1-cyclopropylbutane | Potassium Thioacetate | S-(1-Cyclopropylbutyl) thioacetate |

| 2 | S-(1-Cyclopropylbutyl) thioacetate | Sodium Hydroxide / Acid | This compound |

The rate of hydrolysis of alkyl thioalkanoates is a critical factor, and studies have shown that under neutral aqueous conditions, the half-life for hydrolysis can be quite long, while thiol-thioester exchange can be significantly faster nih.gov.

Preparation via Isothiouronium Salts

The use of thiourea as a nucleophile provides another reliable route to thiols, proceeding through an intermediate S-alkylisothiouronium salt. The alkyl halide is reacted with thiourea to form the stable, often crystalline, isothiouronium salt wikipedia.org. This salt is then hydrolyzed with an aqueous base, such as sodium hydroxide, to furnish the thiol ias.ac.inwikipedia.org. This method is advantageous as it avoids the formation of thioether byproducts and the starting materials are readily available and odorless.

The hydrolysis of the isothiouronium salt is a key step, and the reaction conditions can be adjusted to optimize the yield of the thiol and minimize the formation of side products such as disulfides researchgate.net. The use of high-boiling amines for the cleavage of the isothiouronium salt has also been reported to produce thiols in excellent yields and purity ias.ac.in.

| Step | Reactant | Reagent | Intermediate/Product |

| 1 | 1-Bromo-1-cyclopropylbutane | Thiourea | S-(1-Cyclopropylbutyl)isothiouronium bromide |

| 2 | S-(1-Cyclopropylbutyl)isothiouronium bromide | Sodium Hydroxide | This compound |

Strategic Approaches for Incorporating the Cyclopropyl (B3062369) Unit

The synthesis of cyclopropyl-containing thiols requires specific strategies to construct or introduce the strained three-membered ring.

Derivatization from Cyclopropyl-Containing Precursors (e.g., 1-Cyclopropylbutane-1,3-dione)

A plausible synthetic route to this compound involves the derivatization of a readily available cyclopropyl-containing precursor, such as 1-cyclopropylbutane-1,3-dione. This dione can be synthesized from cyclopropyl methyl ketone and ethyl acetate in the presence of a base like sodium ethoxide.

The conversion of the dicarbonyl compound to a thiol can be envisioned through a multi-step process. One potential pathway involves the thionation of one or both carbonyl groups using a thionating agent like Lawesson's reagent organic-chemistry.orgnih.govwikipedia.orgresearchgate.netacs.org. Lawesson's reagent is known to convert carbonyls into thiocarbonyls organic-chemistry.orgnih.govwikipedia.orgresearchgate.netacs.org. The resulting thioketone can then be reduced to the corresponding thiol. For a β-dicarbonyl compound, selective thionation of one carbonyl group may be possible under controlled conditions.

Alternatively, the dione could be reduced to the corresponding diol, which could then be converted to a dithiol through methods analogous to those described for alcohols, such as reaction with Lawesson's reagent rsc.org. Subsequent selective removal of one thiol group would be necessary. Another approach could involve the conversion of one of the ketone functionalities into a leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

| Precursor Synthesis | Reactants | Product |

| Step 1 | Cyclopropyl methyl ketone, Ethyl acetate | 1-Cyclopropylbutane-1,3-dione |

| Proposed Derivatization | Starting Material | Potential Steps |

| Step 2 | 1-Cyclopropylbutane-1,3-dione | 1. Selective thionation (e.g., with Lawesson's reagent) 2. Reduction of the thioketone |

Catalytic Hydrothiolation of Cyclopropenes for Cyclopropyl Sulfide Formation

The addition of a thiol across a carbon-carbon double bond, known as hydrothiolation, is an atom-economical method for creating carbon-sulfur bonds and producing sulfide functional groups nih.gov. When applied to cyclopropenes, this reaction can yield either cyclopropyl sulfides through ring-retention or allylic sulfides via ring-opening nih.govacs.orgnih.gov. Rhodium-catalyzed hydrothiolation of cyclopropenes has emerged as a significant strategy, where the reaction's outcome can be skillfully directed by the choice of ligands nih.govresearchgate.netchemrxiv.org.

Ligand-Controlled Divergent Reactivity in Hydrothiolation

The divergent reactivity of cyclopropenes in Rh-catalyzed hydrothiolation is a key feature of this methodology, allowing for selective access to different structural motifs nih.gov. The selection of the bisphosphine ligand attached to the rhodium catalyst dictates whether the reaction pathway preserves the cyclopropane (B1198618) ring or proceeds with ring-opening nih.govacs.orgnih.govorganic-chemistry.org.

Ring-Retention for Cyclopropyl Sulfides: The use of electron-rich Josiphos ligands with a rhodium catalyst promotes direct reductive elimination from a key intermediate, leading to the formation of cyclopropyl sulfides nih.govacs.orgnih.govorganic-chemistry.org. This pathway maintains the strained three-membered ring structure. High enantio- and diastereoselectivities can be achieved with this method nih.govacs.orgorganic-chemistry.org.

Ring-Opening for Allylic Sulfides: Conversely, employing atropisomeric ligands, such as DTBM-BINAP, facilitates a ring-opening process nih.govacs.orgnih.govorganic-chemistry.org. This alternative pathway generates allylic sulfides, also with high enantio- and regiocontrol nih.govnih.govorganic-chemistry.org.

This ligand-based control provides a versatile tool for chemists, enabling cyclopropenes to serve as building blocks for a diverse range of chemical structures nih.gov.

| Ligand Type | Predominant Product | Reaction Pathway | Stereocontrol |

| Josiphos Ligands | Cyclopropyl Sulfides | Ring-Retention | High enantio- and diastereoselectivity nih.govacs.orgorganic-chemistry.org |

| DTBM-BINAP (Atropisomeric Ligands) | Allylic Sulfides | Ring-Opening | High enantio- and regiocontrol nih.govorganic-chemistry.org |

Mechanistic Considerations in Enantioselective Hydrothiolation

Mechanistic studies have been crucial in understanding the switchable selectivity observed in the hydrothiolation of cyclopropenes nih.gov. It is suggested that both the ring-retentive and ring-opening pathways originate from a common cyclopropyl-Rh(III) intermediate nih.govacs.orgnih.govorganic-chemistry.org. The fate of this intermediate is determined by the properties of the ancillary ligand.

For the ring-retentive process that yields cyclopropyl sulfides, the proposed catalytic cycle involves several steps nih.gov. The cycle begins with the insertion of the cyclopropene (B1174273) into a Rh-H bond, forming the cyclopropyl-Rh(III) species nih.gov. With ligands like Josiphos, the turnover-limiting step is the reductive elimination to form the C–S bond, which furnishes the cyclopropyl sulfide product and regenerates the active catalyst nih.gov.

Density Functional Theory (DFT) calculations provide further insight, suggesting that for the ring-retentive pathway (using ligand L5, a Josiphos-type ligand), reductive elimination is indeed the rate-determining step researchgate.netchemrxiv.orgchemrxiv.org. The chemoselectivity in this system is influenced by a combination of electronic effects, steric hindrance, and C–H…π interactions researchgate.netchemrxiv.orgchemrxiv.org. For the ring-opening pathway, the choice of a ligand with a larger bite angle, like L8 (a DTBM-BINAP type), promotes the isomerization of the cyclopropane ring to form the allylic sulfide products nih.gov.

Advanced Synthetic Techniques

Beyond traditional batch catalysis, advanced synthetic techniques are being developed to enhance the efficiency, scalability, and safety of producing cyclopropyl-sulfur compounds.

Continuous-Flow Synthesis of Cyclopropyl-Sulfur Compounds

Continuous-flow chemistry offers significant advantages over classic batch reactions, including improved control of reaction conditions, enhanced safety for handling toxic reagents like thiols, and simplified scalability nih.govflinders.edu.au. A straightforward continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using 2-hydroxycyclobutanones and aryl thiols nih.govmdpi.comresearchgate.netnih.gov.

This acid-catalyzed procedure allows for the multigram and easily scalable synthesis of cyclopropyl adducts under mild conditions nih.govmdpi.comnih.gov. The process utilizes a packed bed of a reusable sulfonic resin, Amberlyst-35, as the catalyst nih.govmdpi.comresearchgate.netnih.gov. This method represents a green chemistry approach and has been successfully applied to produce a variety of cyclopropyl carbaldehydes and ketones nih.govmdpi.com. While specific to arylthio-cyclopropyl carbonyl compounds, this technology highlights the potential for continuous-flow processes in synthesizing other cyclopropyl-sulfur derivatives nih.gov.

| Feature | Description |

| Reaction Type | Acid-catalyzed C4-C3 ring contraction and thiolation nih.gov |

| Reactants | 2-hydroxycyclobutanones and aryl thiols nih.govmdpi.comnih.gov |

| Catalyst | Reusable Amberlyst-35 resin nih.govmdpi.comnih.gov |

| Advantages | Mild conditions, multigram scalability, reusability of catalyst, enhanced safety nih.govflinders.edu.aumdpi.comnih.gov |

Chemo- and Regioselective Synthesis of this compound Derivatives

The chemo- and regioselective synthesis of cyclopropyl thiol derivatives is exemplified by the ligand-controlled Rh-catalyzed hydrothiolation of cyclopropenes discussed previously nih.govacs.orgorganic-chemistry.org. The ability to selectively produce either a cyclopropyl sulfide (ring-retention) or an allylic sulfide (ring-opening) from the same set of starting materials by simply changing the ligand is a clear demonstration of chemoselectivity nih.govresearchgate.netchemrxiv.org.

This catalytic system provides a powerful tool for constructing specific isomers of sulfur-containing molecules. For instance, the reaction of a thiol with a cyclopropene can be directed to exclusively form the cyclopropyl sulfide adduct, avoiding the formation of the isomeric allylic sulfide nih.govorganic-chemistry.org. This level of control is crucial for the synthesis of complex molecules where specific connectivity and stereochemistry are required. The high regioselectivity and enantioselectivity observed in these reactions further underscore the precision of this synthetic strategy for accessing specific cyclopropyl thiol derivatives nih.govorganic-chemistry.org.

Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropylbutane 1 Thiol

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfhydryl (-SH) group of 1-cyclopropylbutane-1-thiol is the primary center of its nucleophilic reactivity. Thiols are generally more nucleophilic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com This reactivity is significantly enhanced upon deprotonation to form the corresponding thiolate anion (R-S⁻), which is a potent nucleophile. masterorganicchemistry.comnih.gov The thiolate can be readily generated by treating the thiol with a moderately strong base. masterorganicchemistry.com This enhanced nucleophilicity allows the sulfhydryl group to participate in a variety of substitution and addition reactions. nih.govlumiprobe.com

The nucleophilic character of this compound is prominently displayed in the formation of thioethers and thioesters.

Thioether Formation: The synthesis of thioethers (sulfides) from this compound typically proceeds via a mechanism analogous to the Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the thiol to its more nucleophilic thiolate form, followed by an Sₙ2 reaction with an alkyl halide. The thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. masterorganicchemistry.com

General Reaction for Thioether Formation

R-SH + Base → R-S⁻ + HB⁺

R-S⁻ + R'-X → R-S-R' + X⁻

(Where R = 1-cyclopropylbutyl, R' = an alkyl or aryl group, and X = a halide)

Thioester Formation: Thioesters can be synthesized from this compound through several pathways. A common laboratory method involves the acylation of the thiol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. beilstein-journals.org In this reaction, the nucleophilic sulfur atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the thioester and a leaving group. Alternatively, direct coupling of the thiol with a carboxylic acid can be achieved using activating agents. beilstein-journals.org Modern, more atom-economical methods include the dehydrogenative coupling of thiols and alcohols, catalyzed by transition metal complexes, which generate H₂ as the only byproduct. researchgate.net

Data Table: Thioether and Thioester Formation Reactions

| Reaction Type | Reactants | Reagents/Catalysts | Products |

|---|---|---|---|

| Thioetherification | This compound, Alkyl Halide | Base (e.g., NaH, NaOH) | 1-Cyclopropylbutyl thioether |

| Thioesterification | This compound, Acyl Chloride | Base (e.g., Pyridine) | S-(1-Cyclopropylbutyl) thioester |

| Thioesterification | This compound, Carboxylic Acid | Coupling Agent (e.g., DCC) | S-(1-Cyclopropylbutyl) thioester |

The formation of a carbon-sulfur (C-S) bond is a fundamental transformation for this compound and a cornerstone of organosulfur chemistry. mdpi.com Beyond the synthesis of simple thioethers and thioesters, this thiol can participate in more complex C-S bond-forming reactions. For instance, in the presence of a suitable catalyst, such as a palladium N-heterocyclic carbene (NHC) complex, it can undergo cross-coupling reactions with aryl halides to form aryl alkyl sulfides. organic-chemistry.org These reactions typically involve the oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Additionally, C-S bonds can be constructed through radical pathways. A thiyl radical, which can be generated from the thiol, can add across a carbon-carbon double or triple bond in a thiol-ene or thiol-yne reaction, respectively, to form a new C-S bond. beilstein-journals.org

Oxidation Chemistry of this compound

The sulfur atom in this compound exists in its lowest oxidation state (-2) and is susceptible to oxidation. ebsco.com The oxidation products depend on the strength of the oxidizing agent and the reaction conditions.

Treatment of this compound with mild oxidizing agents, such as iodine (I₂) or exposure to atmospheric oxygen, leads to the formation of the corresponding disulfide, di(1-cyclopropylbutyl) disulfide. masterorganicchemistry.comvulcanchem.comlibretexts.org This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. libretexts.org The process is reversible, and the disulfide can be reduced back to the thiol using a reducing agent like zinc and acid. libretexts.orglibretexts.org This thiol-disulfide interconversion is a common and important reaction for thiols. libretexts.org

General Reaction for Disulfide Formation

2 R-SH + [O] → R-S-S-R + H₂O

(Where R = 1-cyclopropylbutyl and [O] = a mild oxidant like I₂ or O₂)

More vigorous oxidation of the sulfur atom requires it to first be in a thioether (sulfide) form. The thioether derived from this compound can be selectively oxidized.

Sulfoxide (B87167) Formation: Oxidation of a 1-cyclopropylbutyl thioether with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding sulfoxide. masterorganicchemistry.comorganic-chemistry.org

Sulfone Formation: Further oxidation of the sulfoxide, or the use of a stronger oxidizing agent or excess oxidant on the thioether, produces the sulfone, where the sulfur atom is in its highest oxidation state (+2). masterorganicchemistry.comorganic-chemistry.org

Data Table: Oxidation Reactions of this compound and its Derivatives

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild (e.g., I₂, O₂) | Di(1-cyclopropylbutyl) disulfide |

| 1-Cyclopropylbutyl thioether | 1 eq. H₂O₂ or m-CPBA | 1-Cyclopropylbutyl sulfoxide |

| 1-Cyclopropylbutyl thioether | Excess H₂O₂ or KMnO₄ | 1-Cyclopropylbutyl sulfone |

Reactions Involving the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions, a behavior not observed in larger cycloalkanes. pharmaguideline.com These reactions typically lead to the formation of a more stable, acyclic product. For example, the addition of halogens like bromine across the cyclopropane ring can result in the opening of the ring to form 1,3-dihalogenated products. pharmaguideline.com

However, the cyclopropyl group can also remain intact during many chemical transformations. In reactions where the thiol group is the primary site of reactivity, such as nucleophilic substitution or mild oxidation, the cyclopropyl ring generally acts as a stable substituent. iaea.orgosti.gov The electronic properties of the cyclopropyl group, which has some characteristics of a double bond, can influence the reactivity of the adjacent carbon atom and the attached sulfhydryl group. wiley.com Furthermore, catalytic systems have been developed for the asymmetric ring-opening of cyclopropyl ketones with thiols, suggesting that under specific catalytic conditions, the ring can be opened via nucleophilic attack. nih.gov

Cyclopropyl Ring-Retentive Transformations

Reactions that maintain the integrity of the cyclopropyl ring are of significant interest as they allow for the modification of the thiol moiety while preserving the unique structural and electronic properties of the cyclopropane. A key strategy in achieving such selectivity is the use of transition metal catalysis, where the choice of catalyst and ligands can finely tune the reaction pathway.

One of the most relevant examples of ring-retentive transformations involving C-S bond formation on a cyclopropyl-containing scaffold is the rhodium-catalyzed hydrothiolation of cyclopropenes. escholarship.org In these reactions, the choice of bisphosphine ligand on the rhodium catalyst is crucial in dictating whether the reaction proceeds with ring retention or ring opening. escholarship.orgescholarship.org For instance, electron-rich Josiphos ligands have been shown to promote direct reductive elimination from a cyclopropyl-Rh(III) intermediate, leading to the formation of cyclopropyl sulfides with high selectivity. escholarship.org

The proposed mechanism for this ring-retentive process begins with the oxidative addition of the thiol to the Rh(I) catalyst, followed by insertion of the cyclopropene (B1174273) into the Rh-H bond to form a cyclopropyl-Rh(III) intermediate. escholarship.orgchemrxiv.org Reductive elimination from this intermediate then forges the C-S bond, regenerating the Rh(I) catalyst and yielding the cyclopropyl sulfide (B99878) product. escholarship.org

While these studies are performed on cyclopropenes, the principle can be extended to this compound. Transformations that avoid the generation of a carbocation or a radical directly on the cyclopropylcarbinyl carbon are likely to be ring-retentive. For example, S-alkylation of the thiol group under basic conditions would proceed via a thiolate intermediate, a reaction that typically does not affect the adjacent cyclopropyl ring. masterorganicchemistry.com

Table 1: Ligand Effect on Rh-Catalyzed Hydrothiolation of Cyclopropenes escholarship.orgescholarship.org

| Ligand Family | Predominant Reaction Pathway | Product Type |

| Josiphos (electron-rich) | Ring-Retention | Cyclopropyl Sulfide |

| DTBM-BINAP (less electron-rich) | Ring-Opening | Allylic Sulfide |

Ring-Opening Reactions and Associated Mechanisms

The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, leading to the formation of more stable acyclic products. researchgate.net These transformations are often triggered by the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the ring.

Metal-Catalyzed Ring Opening Processes

Lewis acids and transition metals can catalyze the ring-opening of cyclopropyl derivatives. uni-regensburg.denih.gov In the context of a molecule like this compound, if a functional group susceptible to coordination by a metal catalyst were present on the butane (B89635) chain (e.g., a ketone at the 3-position, forming 1-cyclopropyl-3-oxobutane-1-thiol), a variety of transformations could be envisaged. For instance, scandium(III) complexes with chiral N,N'-dioxide ligands have been effectively used for the asymmetric ring-opening of cyclopropyl ketones with thiols. nih.gov

The mechanism of such a reaction involves the coordination of the Lewis acid to the carbonyl group, which activates the cyclopropane ring towards nucleophilic attack. uni-regensburg.de The thiol then attacks one of the carbons of the cyclopropyl ring, leading to C-C bond cleavage and the formation of a functionalized acyclic sulfide. nih.govrsc.org The regioselectivity of the ring-opening is influenced by the electronic and steric properties of the substituents on the cyclopropane ring. chemrxiv.org

Palladium-catalyzed ring-opening reactions of cyclopropyl-substituted thioethers have also been reported. chemrxiv.org These reactions often require bulky, electron-donating phosphine (B1218219) ligands to achieve good yields. chemrxiv.org

Selective Carbon-Carbon Bond Cleavage in Cyclopropyl Derivatives

The selective cleavage of a C-C bond in a cyclopropyl ring is a powerful tool in organic synthesis for creating stereodefined acyclic systems. researchgate.net This process is often facilitated by the formation of a cyclopropylcarbinyl cation, which can rearrange to a more stable homoallyl cation. researchgate.netresearchgate.net The stability of the carbocation and the nature of the nucleophile play crucial roles in determining the reaction outcome. researchgate.net

While direct studies on this compound are limited, insights can be drawn from the extensive research on the C-C bond cleavage of cyclopropylamine (B47189) and cyclopropanol (B106826) derivatives. nih.govnih.gov For example, in the presence of an acid, the thiol group could be protonated, but this is less likely to induce ring-opening compared to the protonation of an alcohol. However, if a leaving group is present on the carbon bearing the thiol (e.g., in a precursor molecule), its departure would generate a 1-cyclopropylbutyl cation. This cation would be expected to undergo rapid rearrangement via ring-opening to form homoallylic carbocations, which would then be trapped by available nucleophiles.

The regioselectivity of the C-C bond cleavage is governed by the ability of the substituents to stabilize the developing positive charge. In general, the bond that cleaves is the one that leads to the most stable carbocationic intermediate. researchgate.net

Radical Processes in this compound Chemistry

Thiols are well-known to participate in radical reactions, either as radical precursors or as hydrogen atom transfer agents. ucl.ac.uknih.gov The chemistry of this compound is therefore expected to involve radical processes that can lead to either ring-retained or ring-opened products.

The S-H bond in a thiol is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•) upon exposure to radical initiators or light. nih.gov This thiyl radical can then participate in a variety of reactions. For instance, the addition of a thiyl radical to an unsaturated system, such as a vinylcyclopropane, is a known process. acs.orgchemrxiv.org This addition generates a carbon-centered radical, which can then undergo further reactions.

A key reaction of radicals adjacent to a cyclopropyl ring is the rapid ring-opening of the cyclopropylcarbinyl radical to the more stable homoallyl radical. nih.govacs.orgacs.org The rate constant for this ring-opening is very high, making it a useful "radical clock" to probe for the intermediacy of radicals in a reaction mechanism. acs.orgresearchgate.net

In the context of this compound, a radical generated on the carbon atom bearing the thiol group would be a cyclopropylcarbinyl-type radical. This radical would be expected to undergo rapid ring-opening. The regioselectivity of the ring-opening would favor the formation of the more thermodynamically stable radical. rsc.org

Conversely, the thiol group of this compound can act as a hydrogen atom donor to trap other radical species. ucl.ac.uk The rate of hydrogen atom transfer from a thiol to an alkyl radical is typically very fast. nih.gov This property allows thiols to be used as catalysts in certain radical chain reactions. rsc.org

Table 2: Reactivity of Key Intermediates in this compound Chemistry

| Intermediate | Formation Pathway | Subsequent Reactivity | Product Type |

| Thiolate (RS⁻) | Deprotonation with base | Nucleophilic attack (e.g., S-alkylation) | Ring-Retained |

| Cyclopropylcarbinyl Cation | Solvolysis of a precursor with a leaving group | Ring-opening to homoallyl cation, nucleophilic trap | Ring-Opened |

| Thiyl Radical (RS•) | Homolytic cleavage of S-H bond | Addition to unsaturated bonds, hydrogen abstraction | Varies |

| Cyclopropylcarbinyl Radical | Radical generation on C1 | Rapid ring-opening to homoallyl radical | Ring-Opened |

Advanced Spectroscopic and Analytical Characterization for Research on 1 Cyclopropylbutane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-cyclopropylbutane-1-thiol is expected to exhibit characteristic signals that confirm its unique structure. The protons of the cyclopropyl (B3062369) ring are known to resonate at unusually high field (low ppm values), a phenomenon attributed to the ring's magnetic anisotropy. wiley.comresearchgate.net Typically, these signals appear in the 0.2-1.0 ppm range. wiley.comnetlify.app The methine proton on the carbon bearing the thiol group (-CH-SH) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the thiol proton. The protons of the n-butyl chain will show predictable patterns based on their proximity to the thiol and cyclopropyl groups. The thiol proton (-SH) itself often presents as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. libretexts.org The carbons of the cyclopropyl ring are also shielded, appearing at high field, typically in the range of -3 to 10 ppm. wiley.com The carbon atom attached to the sulfur (C-S) would be expected in the 25-50 ppm region. The remaining carbons of the butyl chain would have chemical shifts consistent with a saturated alkyl chain. pressbooks.pub Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Cyclopropyl H | 0.2 - 1.0 | - | Highly shielded, complex multiplets expected. wiley.com |

| Cyclopropyl C | 3 - 15 | - | Shielded due to ring strain. wiley.com |

| -CH(SH)- | 2.5 - 3.5 | 35 - 50 | Deshielded by the sulfur atom. |

| -CH₂- (butyl) | 1.3 - 1.7 | 20 - 40 | Typical range for alkyl chains. |

| -CH₃ (butyl) | 0.8 - 1.0 | 10 - 15 | Terminal methyl group. |

| -SH | 1.0 - 2.5 | - | Broad signal, variable shift. |

Mass Spectrometry for Isotopic Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would confirm the compound's molecular weight. A key feature in the mass spectra of thiols is the prominent M+2 peak, resulting from the natural abundance of the ³⁴S isotope, which is approximately 4.4% that of the ³²S isotope. This provides a clear signature for the presence of a single sulfur atom.

The fragmentation patterns of thiols under EI conditions are well-characterized and can provide substantial structural evidence. youtube.com Common fragmentation pathways for alkyl thiols include α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and the loss of the sulfhydryl radical (•SH). youtube.comresearchgate.net For this compound, characteristic fragments would be expected from the loss of a propyl radical, a cyclopropyl radical, or the cleavage of the butyl chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 130 | [C₇H₁₄S]⁺• | Molecular Ion (M⁺•) |

| 132 | [C₇H₁₄³⁴S]⁺• | Isotopic Peak (M+2) |

| 97 | [C₇H₁₃]⁺ | Loss of •SH |

| 87 | [C₄H₇S]⁺ | α-cleavage, loss of propyl radical |

| 73 | [C₃H₅S]⁺ | Cleavage of the butyl chain |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a weak but sharp absorption band for the S-H stretching vibration, typically appearing in the region of 2550-2600 cm⁻¹. researchgate.netmdpi.com The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range. optica.orgcdnsciencepub.com Absorptions corresponding to the C-H stretching of the alkyl and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. The cyclopropane (B1198618) ring itself may show a characteristic absorption band near 1020 cm⁻¹ due to a symmetric ring vibration. wiley.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds. libretexts.org The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can produce more intense signals in the Raman spectrum. royalholloway.ac.uk The symmetric vibrations of the cyclopropyl ring are also typically Raman active. researchgate.net The combination of IR and Raman data provides a comprehensive profile of the functional groups within the molecule.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | 2550 - 2600 | Weak (IR), Stronger (Raman) researchgate.netmdpi.com |

| C-H Stretch (Alkyl/Cyclopropyl) | 2850 - 3000 | 2850 - 3000 | Strong |

| CH₂ Scissoring | ~1465 | ~1465 | Medium |

| Cyclopropane Ring Vibration | ~1020 | ~1020 | Medium wiley.com |

| C-S Stretch | 600 - 800 | 600 - 800 | Weak to Medium optica.orgcdnsciencepub.com |

Chromatographic Techniques for Separation and Purity Determination

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a highly suitable technique for its analysis. mdpi.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any volatile impurities. acs.org The choice of the GC column is critical; a non-polar or mid-polarity column would likely provide good separation. The analysis of volatile thiols can sometimes be challenging due to their reactivity, which may cause peak tailing. mdpi.com Specialized detectors, such as a sulfur chemiluminescence detector (SCD), can be used for selective and sensitive detection of sulfur-containing compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile thiols, HPLC can also be employed, particularly for less volatile derivatives or for preparative-scale purification. mdpi.com Reversed-phase HPLC with a C18 column would be a standard starting point. Detection is typically achieved using a UV detector, although thiols have a weak chromophore. Derivatization of the thiol group can be performed to enhance its detectability. unipd.it

Typical Chromatographic Conditions:

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Non-polar (e.g., DB-5) or mid-polarity | Helium or Hydrogen | FID, MS, SCD nih.gov | Purity assessment, impurity profiling. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, MS | Purity assessment, preparative separation. |

Role As a Synthetic Building Block and Chemical Reagent

Utilization in the Synthesis of Complex Organic Molecules (e.g., heterocyclic systems)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and efficient methods for their synthesis are of high interest. utsa.edu Thiols are valuable nucleophiles in multicomponent reactions (MCRs) for the one-pot synthesis of complex heterocyclic scaffolds. nih.govresearchgate.net Methodologies have been developed that utilize the reaction of a thiol, an aldehyde, and a nitrile to produce substituted pyridines and other related heterocycles. nih.gov

In this context, 1-cyclopropylbutane-1-thiol can serve as the thiol component. For example, in a multicomponent reaction, it can react with various aldehydes and malononitrile (B47326) to potentially form highly substituted pyridine (B92270) or dihydropyridine (B1217469) frameworks. nih.gov The specific structure of the aldehyde and the reaction conditions can direct the pathway towards different heterocyclic systems, such as chromeno[2,3-b]pyridines when salicylic (B10762653) aldehydes are used. nih.gov The versatility of this approach allows for the creation of diverse libraries of medicinally relevant compounds from simple, readily available starting materials. utsa.edunih.gov

Precursor for Diverse Organosulfur Compound Classes (e.g., cyclopropyl (B3062369) sulfides, sulfoxides, sulfones)

The thiol functional group is a gateway to a variety of other sulfur-containing functional groups, primarily through alkylation and oxidation reactions. wikipedia.orgebsco.com this compound can be readily converted into corresponding cyclopropyl-substituted sulfides, sulfoxides, and sulfones, which are themselves important classes of compounds in organic synthesis. nih.gov

Cyclopropyl Sulfides (Thioethers): The synthesis of sulfides from thiols is a fundamental transformation. nih.gov This can be achieved through the nucleophilic addition of the thiol to activated alkenes or via reaction with alkyl halides. A common method for preparing alkyl thioethers involves the displacement of a halide by a thiolate anion, which is easily generated from the thiol with a mild base. nih.gov Furthermore, the nucleophilic addition of thiols to cyclopropenes is a known method for synthesizing cyclopropyl sulfides. osti.gov

Cyclopropyl Sulfoxides and Sulfones: Sulfides derived from this compound can be selectively oxidized to produce either sulfoxides or sulfones. nih.govsemanticscholar.org The oxidation of a sulfide (B99878) first yields a sulfoxide (B87167) (R-SO-R'). Further oxidation under more stringent conditions produces the corresponding sulfone (R-SO₂-R'). nih.gov These higher-oxidation state organosulfur compounds have distinct chemical properties and are valuable intermediates; for instance, sulfones are precursors for alkenes through reactions like the Julia-Lythgoe olefination and the Ramberg-Bäcklund rearrangement. nih.gov While direct conversion from halides to sulfoxides is possible, the classic route proceeds from the thiol via the sulfide. semanticscholar.org

| Target Compound Class | General Reaction | Typical Reagents |

|---|---|---|

| Cyclopropyl Sulfide | S-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) |

| Cyclopropyl Sulfoxide | Sulfide Oxidation | m-CPBA (1 equiv.), H₂O₂ |

| Cyclopropyl Sulfone | Sulfide Oxidation | m-CPBA (2+ equiv.), Oxone® |

Application in Thiol-Ene Click Chemistry for Macromolecular Synthesis and Material Science

Thiol-ene "click" chemistry has emerged as a powerful tool in polymer synthesis and material science due to its high efficiency, rapid reaction rates, lack of byproducts, and insensitivity to oxygen and water. nih.govresearchgate.netrsc.org The reaction involves the radical-mediated addition of a thiol (-SH) across a carbon-carbon double bond (an 'ene'). alfa-chemistry.com This process can be initiated by light (photoinitiation) or heat. nih.govresearchgate.net

This compound is an ideal candidate for use as a chain-transfer agent or for surface functionalization in thiol-ene reactions. As a monofunctional thiol, it can react with polymers or surfaces bearing pendant alkene groups to introduce the cyclopropylbutanylthio moiety. This modification can alter the physical and chemical properties of the material, such as hydrophobicity or reactivity.

The core of the thiol-ene reaction is a free-radical chain process:

Initiation: A radical initiator generates a primary radical.

Propagation:

The radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).

The thiyl radical adds across the alkene (C=C), forming a carbon-centered radical.

This carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain. alfa-chemistry.com

This chemistry is widely used for creating highly uniform polymer networks, modifying surfaces, and synthesizing complex macromolecules. nih.govrsc.org The robustness and orthogonality of the thiol-ene reaction make it a prime choice for applications requiring high yields and spatial or temporal control. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 Cyclopropylbutane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties of molecules. rsc.org For 1-cyclopropylbutane-1-thiol, these methods can predict molecular geometry, charge distribution, and orbital energies, which are crucial for understanding its reactivity.

Molecular Geometry and Electronic Properties: By analogy with simpler thiols like methanethiol (B179389) and ethanethiol, the geometry of this compound can be reliably predicted. google.comwhiterose.ac.uk The S-H bond is expected to have a length of approximately 1.34 Å, and the C-S-H bond angle would be around 96-99°. openstax.org The cyclopropyl (B3062369) group introduces significant ring strain, with internal C-C-C bond angles of 60°, a major deviation from the ideal sp³ angle of 109.5°. nih.gov This strain influences the electronic properties of the adjacent carbon atom. The C-S bond connecting the butyl chain to the sulfur atom would be approximately 1.82 Å.

DFT calculations on model thiols reveal the distribution of electronic charge. rsc.orgnih.gov The sulfur atom in a thiol is a region of high electron density, making it a nucleophilic center. In its deprotonated form (thiolate), this nucleophilicity is significantly enhanced. The negative charge in a model thiolate like methanethiolate (B1210775) (CH₃S⁻) is largely localized on the sulfur atom. google.comrsc.org This concentration of negative charge is the driving force for many of its reactions. acs.org

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to act as an electron donor and acceptor, respectively. For a thiol, the HOMO is typically localized on the sulfur atom, specifically on its lone pair orbitals. The energy of the HOMO is directly related to the thiol's nucleophilicity and its susceptibility to oxidation. The LUMO is generally associated with the σ* antibonding orbital of the S-H bond. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. While specific values for this compound are not available, studies on similar molecules provide representative data. soka.ac.jp

Table 6.1: Predicted Geometrical Parameters and Electronic Properties of this compound Based on Analogous Compounds

| Parameter | Predicted Value | Basis from Analogous Compound(s) |

| Bond Lengths | ||

| S-H | ~1.34 Å | Methanethiol, Ethane Thiol google.comopenstax.org |

| C-S | ~1.82 Å | Methanethiol, Alkyl Thiols google.com |

| C-C (cyclopropyl) | ~1.51 Å | Cyclopropane (B1198618) nih.gov |

| C-C (butyl chain) | ~1.54 Å | Butane (B89635) libretexts.org |

| Bond Angles | ||

| C-S-H | ~96.5° | Methane Thiol openstax.org |

| C-C-C (cyclopropyl) | ~60° | Cyclopropane researchgate.net |

| Electronic Properties | ||

| Sulfur Atom Charge | High Negative Partial Charge | Methanethiolate rsc.org |

| HOMO Localization | Sulfur Lone Pairs | Cysteine Thiyl Radical soka.ac.jp |

This interactive table summarizes the predicted structural and electronic features of this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states (TS), and elucidating reaction mechanisms. rsc.orgrsc.org For this compound, likely reactions include oxidation and nucleophilic additions, which have been studied computationally for simpler thiols. acs.orgresearchgate.net

Oxidation Reactions: The oxidation of thiols by hydroperoxides (like H₂O₂) is a fundamental reaction. Hybrid quantum-classical (QM-MM) molecular dynamics simulations on methanethiolate have challenged the long-held Sₙ2 mechanism. google.comrsc.org These studies show that the reaction does not proceed through a simple backside attack. Instead, the solvent plays a critical role in positioning the reactants, and a significant charge redistribution occurs, followed by a proton transfer after the transition state is reached. rsc.orgacs.org The transition state involves the formation of a S-O bond and the breaking of the O-O bond. Computational studies on the reaction of various thiols with hydroperoxides have calculated activation free energies to be in the range of 40-42 kcal/mol for this process. whiterose.ac.uk

Transition State (TS) Characteristics: A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. rsc.org For the oxidation of a thiolate by H₂O₂, the TS geometry involves an elongated O-O bond and a partially formed S-O bond. google.com In thiol-disulfide exchange reactions, computational studies suggest the TS resembles an Sₙ2-like displacement on the sulfur atom, often involving a transient, linear trisulfide anion structure. acs.org For this compound, the specific geometry and energy of its transition states would be influenced by the steric bulk and electronic nature of the cyclopropylbutyl group.

Table 6.2: Representative Calculated Activation Energies for Thiol Reactions

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| Thiol Oxidation | Hexanethiol + MeOOH | DFT (M06-2X) | ~40.7 | whiterose.ac.uk |

| Thiol-Michael Addition | Ethanethiol + Acrylate | DFT | ~5-10 (Propagation Step) | researchgate.net |

| Radical Thiol-Ene Addition | Methanethiol + Propene | CBS-QB3 | ~2-4 (Propagation Step) | acs.org |

This interactive table presents typical activation energies for key thiol reactions, providing a basis for predicting the reactivity of this compound.

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their conformational preferences over time. acs.org The conformational landscape of this compound is determined by the interplay of rotations around its single bonds and the inherent structural constraints of the cyclopropyl ring.

Conformational Flexibility: The butyl chain of the molecule can adopt various conformations through rotation around its C-C single bonds. The most stable arrangement is the fully staggered anti conformation, while gauche conformations, where the chain is bent, are slightly higher in energy. libretexts.org The energy difference between anti and gauche conformers in butane is approximately 0.9 kcal/mol.

The cyclopropane ring itself is rigid and planar, but it imposes steric constraints on the adjacent part of the molecule. researchgate.net The most significant conformational flexibility arises from the rotation around the C-C and C-S bonds of the butylthiol portion of the molecule. MD simulations of long-chain alkyl thiols show that while the all-trans (anti) conformation is dominant, gauche defects are common, particularly near the free end of the chain. nih.gov

C(ring)-C-C-C (of the butyl chain): This rotation determines the orientation of the bulk of the alkyl chain relative to the cyclopropyl ring.

C-C-C-S: This angle dictates the position of the sulfur atom.

C-C-S-H: Rotation around the C-S bond alters the orientation of the thiol hydrogen.

MD simulations can map the free energy surface associated with these rotations, revealing the most probable (lowest energy) conformations and the energy barriers between them. fiveable.me For this compound, one would expect a complex conformational space with multiple local energy minima corresponding to different combinations of staggered and gauche arrangements along the butyl chain. The puckered nature of larger cycloalkanes like cyclobutane (B1203170) and cyclopentane, which adopt non-planar shapes to relieve strain, highlights the strategies molecules use to find energetic minima. nih.govlumenlearning.com While cyclopropane is necessarily planar, the principle of strain minimization will govern the preferred orientations of the attached butylthiol chain. researchgate.net

Table 6.3: Torsional Strain and Conformational Preferences in Related Structures

| Molecule/Fragment | Conformation | Relative Energy (kcal/mol) | Key Feature | Reference |

| Butane | Anti | 0 | Most stable, staggered arrangement | libretexts.org |

| Butane | Gauche | ~0.9 | Steric hindrance between methyl groups | libretexts.org |

| Cyclopropane | Planar | High (~27.5) | High angle and torsional strain | nih.gov |

| Cyclopentane | Envelope | Low (~6.2) | Balances angle and torsional strain | nih.gov |

| Alkyl Thiol Chains | All-Trans | Lowest Energy | Dominant conformation in ordered systems | nih.gov |

This interactive table summarizes the energetic factors influencing the conformation of the constituent parts of this compound.

Emerging Research Frontiers and Future Prospects in 1 Cyclopropylbutane 1 Thiol Chemistry

Development of Novel Catalytic Systems for Functionalization

The selective functionalization of the cyclopropane (B1198618) ring or the thiol moiety without disrupting the other is a key challenge that modern catalytic systems are beginning to address.

Recent progress has focused on transition-metal-catalyzed C–H functionalization, which offers a powerful method for modifying the relatively inert C(sp³)–H bonds of the cyclopropane ring. Palladium catalysis, in particular, has been utilized for the enantioselective arylation of cyclopropyl (B3062369) methylamines. nih.gov In these systems, a directing group guides the catalyst to a specific C–H bond. It has been demonstrated that a thiol group, protected via a Michael addition, can effectively serve as a coordinating group to direct a palladium catalyst, opening a pathway for the direct functionalization of the cyclopropyl ring in compounds like 1-cyclopropylbutane-1-thiol. nih.gov

Copper-catalyzed systems have also shown significant promise. For instance, copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid provides an efficient route to form the aryl-S-cyclopropyl bond. beilstein-journals.org This methodology highlights the utility of copper catalysts in forging the critical carbon-sulfur bond integral to cyclopropyl sulfide (B99878) structures. beilstein-journals.org Research into earth-abundant copper catalysts is particularly active, with studies showing their effectiveness in the asymmetric hydroamination of cyclopropenes to produce chiral N-cyclopropyl compounds with high stereocontrol. nih.gov Such catalytic systems could be adapted for the functionalization of precursors to this compound.

| Catalytic System | Substrate Type | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Palladium(II)/MPAA Ligand | Cyclopropyl Methylamines | C(sp³)–H Arylation | Enables enantioselective functionalization of the cyclopropane ring. nih.gov | nih.gov |

| Copper(II) Acetate / 2,2'-bipyridine | Thiophenols & Cyclopropylboronic Acid | S-cyclopropylation | Efficient formation of the aryl cyclopropyl sulfide bond. beilstein-journals.org | beilstein-journals.org |

| Copper/Chiral Ligand | Cyclopropenes & Pyrazoles | Asymmetric Hydroamination | Creates chiral cyclopropyl motifs with high stereocontrol using an earth-abundant metal. nih.gov | nih.gov |

| [TpBr3Cu(NCMe)] | Polybutadienes & Ethyl Diazoacetate | Polymer Cyclopropanation | Introduces cyclopropyl groups into a polymer backbone to modify material properties. d-nb.info | d-nb.info |

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

Modern organic synthesis is increasingly driven by the need for more efficient, safer, and environmentally benign processes. Research into the synthesis of cyclopropyl thiols reflects this trend, moving away from traditional batch methods toward innovative and sustainable alternatives.

Continuous-flow synthesis represents a significant advancement. A notable development is the acid-catalyzed synthesis of arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones and aryl thiols using a reusable solid acid catalyst, Amberlyst-35. mdpi.com This method allows for multigram, scalable synthesis under mild conditions with reduced waste, as the catalyst can be packed into a column and used repeatedly. mdpi.comresearchgate.net

Photocatalysis offers another green alternative, using light to drive chemical reactions. A photocatalytic method has been developed to access cyclopropanethiols through an O- to S-rearrangement of tertiary cyclopropanol (B106826) derivatives, providing a route to compounds that are otherwise challenging to obtain. Similarly, photoredox catalysis has been employed for the synthesis of α-sulfanyl carbonyl compounds from internal alkynes and thiols, demonstrating a modern, light-driven approach to forming C-S bonds. unica.it

Furthermore, efforts to minimize the use of hazardous reagents have led to "thiol-free" synthetic strategies. A highly efficient nickel-catalyzed method for creating sulfides involves the cross-electrophile coupling of organic halides with N-thiophthalimides, which act as stable, odorless surrogates for volatile thiols. hznu.edu.cn This approach avoids the use of toxic and malodorous thiols while featuring low catalyst loading and high functional group tolerance under base-free conditions. hznu.edu.cn

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Continuous-Flow Synthesis | Scalable, reusable catalyst, reduced waste. | Synthesis of arylthio-cyclopropyl ketones using an Amberlyst-35 packed column. mdpi.com | mdpi.comresearchgate.net |

| Photocatalysis | Light-driven, accesses difficult compounds. | O- to S-rearrangement of cyclopropanols to yield cyclopropanethiols. | |

| "Thiol-Free" Synthesis | Avoids toxic/odorous thiols, mild conditions. | Nickel-catalyzed coupling of organic halides with N-thiophthalimides. hznu.edu.cn | hznu.edu.cn |

| Biocatalysis | High stereoselectivity, aqueous media. | Engineered enzymes for asymmetric cyclopropanation. acs.org | acs.org |

Advancements in Stereoselective Synthesis and Derivatization

The creation of specific stereoisomers is crucial for many applications. The development of stereoselective methods to synthesize and derivatize chiral cyclopropyl thiols is a major research frontier.

A powerful strategy for creating chiral tertiary thiols involves the nucleophilic substitution of cyclopropyl alcohols. An indium(III) bromide-catalyzed thiocyanation of cyclopropyl carbinols has been shown to proceed with a complete inversion of the configuration at the quaternary carbon stereocenter. acs.org This reaction produces complex tertiary alkyl thiocyanates with high diastereopurity, which can be readily reduced to the corresponding thiols. acs.org

Tandem, one-pot procedures have emerged as highly efficient methods for generating multiple stereocenters with high control. One such approach involves the asymmetric addition of an alkylzinc reagent to an enal, which forms a chiral allylic zinc alkoxide intermediate. organic-chemistry.org This intermediate then undergoes a directed, diastereoselective cyclopropanation, allowing for the synthesis of complex cyclopropyl alcohols with up to four contiguous stereocenters in a single pot. organic-chemistry.orgconsensus.app These chiral alcohols are ideal precursors for conversion to chiral thiols.

Biocatalysis, using engineered enzymes, offers unparalleled stereoselectivity. For example, a dehaloperoxidase enzyme has been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters, yielding products with excellent diastereomeric and enantiomeric ratios (up to 99.5:0.5 dr and er). acs.org Similarly, engineered myoglobin-based catalysts have been developed for the highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates, demonstrating the power of biocatalysis to produce specific enantiomers of functionalized cyclopropanes. researchgate.net

| Method | Catalyst/Reagent | Key Outcome | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Nucleophilic Thiocyanation | InBr₃ | Stereoinvertive synthesis of tertiary thiocyanates from cyclopropyl alcohols. acs.org | Complete inversion of configuration. | acs.org |

| Tandem Asymmetric Addition-Cyclopropanation | Chiral Ligand / Dialkylzinc / CH₂I₂ | One-pot synthesis of cyclopropyl alcohols with up to four stereocenters. organic-chemistry.org | High dr and ee. | organic-chemistry.orgconsensus.app |

| Biocatalytic Cyclopropanation | Engineered Dehaloperoxidase | Asymmetric synthesis of cyclopropanol derivatives. acs.org | Up to >99:1 dr and 95:5 er. | acs.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Enantiodivergent synthesis of cyclopropylphosphonates. researchgate.net | Up to 99% de and ee. | researchgate.net |

Potential in Advanced Material Science Applications (non-biological)

The unique properties of the cyclopropyl thiol motif make it an attractive building block for advanced materials. The strained cyclopropane ring can impart specific conformational constraints or act as a reactive handle, while the thiol group is well-known for its ability to bind to metal surfaces and participate in "click" chemistry reactions.

One direct application is in the modification of polymers. The catalytic cyclopropanation of commercial polybutadienes using a copper catalyst has been shown to introduce carboxyethyl cyclopropyl units into the polymer backbone. d-nb.info This functionalization alters the thermal and physical properties of the polymer, demonstrating a clear path to new materials. This compound could be incorporated into polymers through similar strategies or via its thiol group.

Thiol-ene "click" chemistry is a robust and efficient method for creating polymer networks and functionalizing surfaces. researchgate.net This reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. This compound could serve as a monomer or cross-linker in thiol-ene polymerizations, embedding the unique cyclopropyl structure into the resulting material.

Furthermore, thiols are widely used as capping agents or ligands in the synthesis of metal nanoparticles, controlling their size, stability, and catalytic activity. tu-dresden.de Gold nanoparticles, for instance, have been immobilized on mesoporous silica (B1680970) functionalized with thiol groups for applications in catalysis. mdpi.com this compound could be used to create novel functionalized gold, palladium, or iridium nanoparticles, where the cyclopropyl group could influence the particle's electronic properties or its interaction with other molecules. tu-dresden.de

| Application Area | Role of Cyclopropyl Thiol | Potential Outcome | Reference |

|---|---|---|---|

| Polymer Modification | Functional group added to a polymer backbone. | Alters physical and thermal properties of the material. d-nb.info | d-nb.info |

| Thiol-Ene Networks | Monomer or cross-linking agent in "click" polymerization. | Creation of novel polymer networks with embedded cyclopropane units. researchgate.net | researchgate.net |

| Nanoparticle Synthesis | Capping agent or surface ligand for metal nanoparticles. | Control of nanoparticle size, stability, and catalytic properties. tu-dresden.de | tu-dresden.demdpi.com |

| Self-Assembled Monolayers | Molecule for surface functionalization. | Creation of ordered surfaces with unique chemical and physical properties. | researchgate.net |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Cyclopropylbutane-1-thiol, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, cyclopropane-containing precursors (e.g., 1-cyclopropylbutane-1-tosylate) can react with thiourea or sodium hydrosulfide under reflux in ethanol. Optimization includes:

- Temperature control (60-80°C) to minimize thiol oxidation.

- Inert atmosphere (N₂/Ar) to prevent disulfide formation.

- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Comparative studies on analogous thiols suggest that slow reagent addition reduces polysulfide byproducts. Structural validation via NMR and mass spectrometry is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Cyclopropyl protons appear as multiplet signals (δ 0.5–1.2 ppm); the thiol proton resonates as a broad singlet (δ ~1.4 ppm).

- IR spectroscopy : Strong S-H stretch at ~2550 cm⁻¹.

- Mass spectrometry (EI) : Molecular ion peak at m/z 130 (C₇H₁₄S).

- Gas chromatography (GC-MS) : Retention time comparison with NIST reference data ensures purity .

Q. What are the best practices for storing this compound to prevent degradation?

Answer:

- Store under inert gas (N₂) at -20°C in amber glass vials.

- Add stabilizers (e.g., 0.1% BHT) to inhibit oxidation.

- Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life. Discoloration or precipitate indicates instability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzymatic systems?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the S-H group (B3LYP/6-31G* basis set).

- Molecular docking : Use AutoDock Vina with enzyme structures (e.g., papain, PDB ID 9PAP) to predict binding affinities.

- MD simulations : Analyze conformational stability of the cyclopropane-thiol adduct in aqueous vs. lipid environments.

PubChem structural data (InChIKey, SMILES) are essential for parameterizing models .

Q. How should researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Answer:

- Controlled variable testing : Systematically vary catalyst loading (0.5–5 mol%), base (Et₃N vs. K₃PO₄), and solvent (DMF vs. THF).

- Isotopic labeling : Use ³⁵S-labeled thiol to track participation in reaction pathways.

- Comparative kinetics : Compare turnover frequencies (TOF) with cyclohexylbutane-thiol to isolate steric effects.

Meta-analysis of published protocols under standardized conditions clarifies discrepancies .

Q. What experimental designs are optimal for studying thiol-mediated redox interactions in biological systems?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (Ac-DEVD-AMC).

- Redox cycling studies : Use cyclic voltammetry to quantify thiol/disulfide redox potentials.

- X-ray crystallography : Co-crystallize the compound with target enzymes (≤2.0 Å resolution) to confirm binding modes.

Control experiments with β-mercaptoethanol differentiate thiol-specific effects .

Key Considerations

- Stereoelectronic Effects : The cyclopropane ring imposes angle strain, increasing thiol nucleophilicity compared to linear analogs .

- Safety Protocols : Follow MedChemExpress guidelines for handling thiols (gloves, eye protection, fume hood) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.